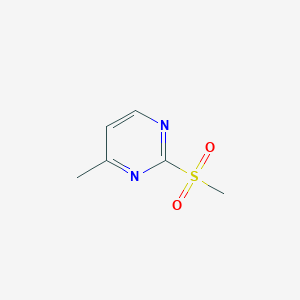

4-Methyl-2-(methylsulfonyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-5-3-4-7-6(8-5)11(2,9)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSFXJZBVVGVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378240 | |

| Record name | 4-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77166-01-9 | |

| Record name | 4-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-2-(methylsulfonyl)pyrimidine CAS number

An In-Depth Technical Guide to 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine

Introduction

This technical guide provides a comprehensive overview of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine, a key heterocyclic building block in modern organic synthesis. While the initial query specified "4-Methyl-2-(methylsulfonyl)pyrimidine," available chemical literature and databases strongly indicate that the widely studied and commercially available compound is 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine . Therefore, this guide will focus on this disubstituted pyrimidine derivative.

Identified by the CAS Number 35144-22-0 , this compound is a versatile intermediate prized for its role in the synthesis of pharmaceuticals and agrochemicals[1][2]. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases and a wide range of therapeutic agents[3]. The presence of a methylsulfonyl group at the 2-position and two methyl groups at the 4- and 6-positions imparts specific reactivity and physicochemical properties, making it a valuable synthon for drug discovery and development professionals[1]. This guide will delve into its chemical properties, synthesis, applications, and safety considerations, providing researchers and scientists with a detailed resource.

Physicochemical Properties

The molecular structure of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine is central to its chemical behavior[1]. The electron-withdrawing methylsulfonyl group makes the pyrimidine ring susceptible to nucleophilic substitution, a key feature leveraged in synthetic applications. The methyl groups, in turn, influence its solubility and steric profile[1]. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 35144-22-0 | [4][5] |

| Molecular Formula | C₇H₁₀N₂O₂S | [4][5] |

| Molecular Weight | 186.23 g/mol | [4][5] |

| Appearance | White to yellow or orange powder/crystal | [1][5] |

| Melting Point | 80.0 - 85.0 °C | [5] |

| Purity | >98.0% (by GC) | [5] |

| Solubility | Soluble in Methanol | [5] |

| IUPAC Name | 4,6-dimethyl-2-(methylsulfonyl)pyrimidine | [4] |

Synthesis and Reaction Mechanism

The synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine is a well-established multi-step process that highlights fundamental principles of heterocyclic chemistry. A common and efficient route involves the cyclocondensation of a β-dicarbonyl compound, followed by methylation and oxidation[2]. This approach is favored for its high yields and the use of readily available starting materials.

Synthetic Workflow Overview

The overall transformation can be visualized as a three-stage process, starting from acetylacetone and thiourea to form the pyrimidine core, followed by the introduction of the methylthio group, and finally, oxidation to the target sulfone.

Caption: Role as an intermediate for diverse bioactive compounds via SNAr.

Handling and Safety

As with any chemical reagent, proper handling of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine is essential for laboratory safety. The available Safety Data Sheets (SDS) provide specific guidance.

-

Hazard Identification: This compound is known to cause skin irritation and serious eye irritation.[6]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Avoid breathing dust.[6]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Avoid contact with eyes, skin, and clothing.[6]

-

-

First Aid:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[6]

-

Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[6]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Conclusion

4,6-Dimethyl-2-(methylsulfonyl)pyrimidine (CAS: 35144-22-0) is a high-value chemical intermediate with significant applications in drug discovery and agrochemical synthesis. Its well-defined physicochemical properties and predictable reactivity, particularly the lability of the methylsulfonyl group to nucleophilic substitution, make it an indispensable tool for medicinal and synthetic chemists. Understanding its synthesis, reactivity, and safe handling procedures empowers researchers to effectively leverage this versatile building block in the creation of novel and complex molecules with potential therapeutic or commercial value.

References

-

PubChem. 4,6-Dimethyl-2-methylsulfonylpyrimidine. National Center for Biotechnology Information. [Link]

-

American Elements. 2-(Methylsulfonyl)pyrimidine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemistry of 4,6-Dimethyl-2-methylsulfonylpyrimidine: Synthesis and Structural Significance. [Link]

- Google Patents. Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.

-

Orjales, A., Mosquera, R., López, B., Olivera, R., Labeaga, L., & Núñez, M. T. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 16(5), 2183–2199. [Link]

-

ResearchGate. A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. [Link]

-

ACS Publications. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2012). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Serbian Chemical Society, 77(4), 441-445. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 4,6-Dimethyl-2-methylsulfonylpyrimidine | C7H10N2O2S | CID 2772382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | 35144-22-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

4-Methyl-2-(methylsulfonyl)pyrimidine: A Core Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Methyl-2-(methylsulfonyl)pyrimidine is a pivotal heterocyclic compound that has garnered significant attention in the fields of pharmaceutical and agrochemical research.[1] Its unique molecular architecture, characterized by a pyrimidine core substituted with a methyl group and a highly reactive methylsulfonyl group, renders it an exceptionally versatile building block for the synthesis of complex, biologically active molecules.[2] The methylsulfonyl moiety, in particular, acts as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions which are fundamental to the construction of diverse molecular scaffolds. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering valuable insights for scientists engaged in drug discovery and development.

Physicochemical and Structural Properties

The chemical behavior and synthetic utility of this compound are intrinsically linked to its physicochemical properties. A comprehensive understanding of these characteristics is essential for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C7H10N2O2S | [3] |

| Molecular Weight | 186.2 g/mol | [3] |

| CAS Number | 35144-22-0 | [2] |

| Appearance | White crystalline powder | [2] |

| Purity | Typically >98.0% | [2] |

This table summarizes the key physicochemical properties of this compound.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[1] A common and efficient synthetic route begins with the cyclocondensation of acetylacetone and thiourea.[1] This is followed by methylation of the resulting mercaptopyrimidine and subsequent oxidation to the desired sulfone.[1]

A representative synthetic scheme involves:

-

Cyclocondensation: Acetylacetone reacts with thiourea in the presence of an acid catalyst to form 4,6-dimethyl-2-mercaptopyrimidine.[1]

-

Methylation: The mercaptopyrimidine intermediate is then methylated, often using a methylating agent like dimethyl carbonate, to yield 4,6-dimethyl-2-(methylthio)pyrimidine.[1]

-

Oxidation: The final step is the oxidation of the methylthio group to the methylsulfonyl group. This is typically achieved using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate, or alternatively, ozone.[1][4] The use of ozone is noted to improve oxidation efficiency and reduce wastewater generation.[4]

Caption: Generalized mechanism of nucleophilic aromatic substitution.

Applications in Drug Discovery and Development

The unique reactivity profile of this compound has established it as a valuable intermediate in the synthesis of numerous pharmaceutical agents. [2]Its ability to readily undergo substitution reactions allows for the efficient assembly of complex molecular structures that are often required for potent and selective biological activity.

One notable application is in the synthesis of GRP119 agonists, which are being investigated for the treatment of type 2 diabetes and obesity. [5]In the synthesis of these compounds, the 2-(methylsulfonyl)pyrimidine core can be reacted with a suitable nucleophile to introduce a key pharmacophoric element. Additionally, derivatives of 2-(methylsulfonylphenyl)pyrimidine have been developed as highly potent and specific COX-2 inhibitors. [6] The versatility of this building block is further highlighted by its use in the creation of kinase inhibitors for cancer therapy and in the development of microtubule targeting agents. [7][8]The pyrimidine scaffold is a common feature in many kinase inhibitors, and the ability to easily modify the 2-position is crucial for tuning the selectivity and potency of these drugs.

Safety and Handling

While comprehensive toxicity data is not available, standard laboratory safety precautions should be observed when handling this compound and its derivatives. [3][9]It may cause skin and serious eye irritation. [9][10]

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection. [9]* Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. [9]* Storage: Store in a well-ventilated place and keep the container tightly closed. [9]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. [9]

Conclusion

This compound is a cornerstone of modern medicinal chemistry, offering a reliable and versatile platform for the synthesis of novel therapeutic agents. Its well-defined reactivity, particularly the facile displacement of the methylsulfonyl group, provides medicinal chemists with a powerful tool for molecular design and optimization. As the demand for new and more effective drugs continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase even further.

References

- MATERIAL SAFETY DATA SHEETS 4,6-DIMETHYL-2-(METHYLSULFONYL)PYRIMIDINE. (n.d.).

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry.

- Preparation method of 4, 6-dimethyl-2-methylsulfonyl pyrimidine. (n.d.). WIPO Patentscope.

- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). ResearchGate.

- A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. (n.d.). ResearchGate.

- 2-Methylsulfonyl-4-(m-tolyl)pyrimidine. (n.d.). PubChem.

- Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. (2020). Taylor & Francis Online.

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. (n.d.). PubChem.

- Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. (2017). PubMed.

- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).

- Exploring the Chemistry of 4,6-Dimethyl-2-methylsulfonylpyrimidine: Synthesis and Structural Significance. (2026).

- SAFETY DATA SHEET. (2025). TCI Chemicals.

- Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. (2008). PubMed.

- The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. (n.d.).

- Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. (n.d.). PMC - NIH.

- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). ResearchGate.

- 2-(Methylsulfonyl)pyrimidine. (n.d.). AMERICAN ELEMENTS.

- Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. (n.d.). PMC - NIH.

- 2-(Methylsulfonyl)pyrimidine. (n.d.). Sigma-Aldrich.

- 2-(Methylsulphonyl)pyrimidine. (n.d.). PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methyl-2-(methylsulfonyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methyl-2-(methylsulfonyl)pyrimidine, a member of the versatile class of 2-sulfonylpyrimidine compounds. While direct literature on this specific mono-methyl substituted pyrimidine is emerging, this document synthesizes established knowledge of the broader class to offer expert insights into its synthesis, chemical properties, reactivity, and significant potential in medicinal chemistry and drug development.

Core Compound Identification

-

IUPAC Name: this compound

-

Synonyms: While specific synonyms are not widely documented, logical variations include:

-

2-(Methanesulfonyl)-4-methylpyrimidine

-

4-Methyl-2-pyrimidinyl methyl sulfone

-

-

Chemical Structure:

Synthesis and Physicochemical Properties

The synthesis of this compound is logically approached via a two-step process, commencing with its thioether precursor. This method is well-established for a wide range of sulfonylpyrimidine derivatives[1][2].

Synthetic Pathway

The primary route to obtaining the title compound involves the oxidation of 4-Methyl-2-(methylthio)pyrimidine.

Experimental Protocol: Oxidation of 4-Methyl-2-(methylthio)pyrimidine

Rationale: The oxidation of the electron-rich sulfur atom in the thioether to a sulfone is a common and efficient transformation. The use of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is a standard and reliable method for this conversion. The reaction is typically clean and proceeds in high yield[2].

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-Methyl-2-(methylthio)pyrimidine (1 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation reaction.

-

Reagent Addition: Slowly add a solution of m-CPBA (2.2 equivalents) in the same solvent to the cooled solution of the starting material. The use of a slight excess of the oxidizing agent ensures complete conversion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (2-3 times) to recover any dissolved product.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and related compounds.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂S | - |

| Molecular Weight | 172.21 g/mol | - |

| Appearance | Predicted to be a white to off-white solid | |

| Melting Point | Expected to be in a similar range to 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (80-85 °C) | |

| Solubility | Soluble in methanol and chlorinated solvents |

Reactivity and Mechanism of Action: A Tunable Electrophile

The 2-sulfonylpyrimidine core is a highly valuable electrophilic scaffold in medicinal chemistry, primarily due to its reactivity towards nucleophiles, particularly the thiol group of cysteine residues in proteins. This reactivity is the foundation of its application as a covalent inhibitor in drug discovery[3][4].

The methylsulfonyl group is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNA) reactions at the C2 position of the pyrimidine ring. The reactivity of this system can be finely tuned by the substituents on the pyrimidine ring[3][4]. In the case of this compound, the electron-donating nature of the methyl group at the 4-position is expected to slightly decrease the electrophilicity of the C2 position compared to an unsubstituted 2-sulfonylpyrimidine.

Covalent Modification of Cysteine Residues

The primary mechanism of biological action for many 2-sulfonylpyrimidines is the covalent arylation of cysteine residues in target proteins. This occurs via an SNA reaction where the thiol side chain of cysteine acts as the nucleophile[3][4].

Diagram: Covalent Inhibition by 2-Sulfonylpyrimidines

Caption: SNA-mediated covalent modification of a protein cysteine residue by this compound.

Applications in Drug Discovery

The unique reactivity profile of 2-sulfonylpyrimidines has led to their exploration in various therapeutic areas. The ability to form stable covalent bonds with target proteins offers advantages in terms of potency and duration of action.

Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore that can mimic the purine bases of ATP, enabling it to bind to the hinge region of kinase enzymes[5]. The addition of a reactive sulfonyl group allows for the development of covalent kinase inhibitors that can achieve high potency and selectivity. Derivatives of 4,6-dichloro-2-(methylsulfonyl)pyrimidine are key intermediates in the synthesis of kinase inhibitors for cancer therapy[6].

Cyclooxygenase-2 (COX-2) Inhibitors

Novel series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives have been synthesized and identified as highly potent and specific inhibitors of COX-2, an enzyme involved in inflammation and pain[7]. This highlights the potential of the sulfonylpyrimidine core in developing anti-inflammatory agents.

GRP119 Agonists

Derivatives of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine have been discovered as novel agonists for G protein-coupled receptor 119 (GRP119). These compounds have shown potential for the treatment of diabetes and obesity by promoting insulin secretion and improving glucose tolerance[8].

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is not available, related compounds are known to be skin and eye irritants[9]. Assume the compound is hazardous and handle with care.

Conclusion

This compound represents a promising, albeit underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable from its thioether precursor, and its reactivity as a tunable electrophile for covalent modification of proteins is well-grounded in the extensive research on the broader class of 2-sulfonylpyrimidines. The demonstrated applications of related compounds in oncology, inflammation, and metabolic diseases underscore the significant potential of this scaffold for the development of novel therapeutics. Further investigation into the specific biological activities of this compound is warranted and could unveil new avenues for targeted drug design.

References

-

PubChem. 2-Methylsulfonyl-4-(m-tolyl)pyrimidine. National Center for Biotechnology Information. [Link]

-

PubChem. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information. [Link]

-

Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

-

Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Organic Chemistry Portal. [Link]

-

Taylor & Francis Online. Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

-

Mitsuya, M., et al. (1993). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. PubMed. [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

-

Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. [Link]

-

ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

-

Orjales, A., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. PubMed. [Link]

-

ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

-

ResearchGate. Chemical structure of a selected 2-(4-methylsulfonylphenyl) pyrimidine (80). [Link]

-

ResearchGate. Pyrimidine and its biological activity: a review. [Link]

-

American Elements. 2-(Methylsulfonyl)pyrimidine. [Link]

-

PubMed. Synthesis of novel 4'-C-methyl-pyrimidine nucleosides and their biological activities. [Link]

-

PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

-

Nature. A reagent to access methyl sulfones. [Link]

-

MDPI. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

ChemRxiv. A New Reagent to Access Methyl Sulfones. [Link]

-

Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Sulfone synthesis by oxidation [organic-chemistry.org]

- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

The Synthesis, Properties, and Applications of 4-Methyl-2-(methylsulfonyl)pyrimidine: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds that offer both versatile reactivity and specific biological interactions is paramount. Among the myriad of heterocyclic compounds, pyrimidine derivatives stand out for their ubiquitous presence in biologically active molecules, including several approved pharmaceuticals. This technical guide focuses on a specific, yet highly significant, member of this class: 4-Methyl-2-(methylsulfonyl)pyrimidine . This compound serves as a key intermediate and a reactive building block in the synthesis of more complex molecules, particularly in the realm of targeted covalent inhibitors and other specialized therapeutic agents. Its unique electronic and steric properties, conferred by the methyl and methylsulfonyl substituents, make it a subject of considerable interest for researchers and scientists in medicinal chemistry and chemical biology.

This guide provides an in-depth exploration of the core physicochemical properties of this compound, a detailed, field-proven protocol for its synthesis from a commercially available precursor, and a discussion of its applications, with a particular focus on its role in the development of novel therapeutics. The information presented herein is intended to empower researchers with the practical knowledge required to effectively utilize this valuable chemical entity in their scientific endeavors.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂S | [1] |

| Molecular Weight | 172.21 g/mol | [1] |

| CAS Number | 77166-01-9 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >95% | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

The structure of this compound, characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a methylsulfonyl group at the 2-position, is depicted in the diagram below.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the oxidation of its corresponding thioether precursor, 4-Methyl-2-(methylthio)pyrimidine. This precursor is commercially available, providing a convenient and reliable starting point for the synthesis.[2] The oxidation of the methylthio group to the methylsulfonyl group significantly enhances the reactivity of the 2-position of the pyrimidine ring, transforming it into an excellent leaving group for nucleophilic substitution reactions.[3]

Experimental Protocol: Oxidation of 4-Methyl-2-(methylthio)pyrimidine

This protocol is based on well-established oxidation methods for converting methylthio-substituted heterocycles to their methylsulfonyl counterparts.[4]

Materials:

-

4-Methyl-2-(methylthio)pyrimidine (CAS: 14001-63-9)[2]

-

meta-Chloroperoxybenzoic acid (m-CPBA), ~77%

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methyl-2-(methylthio)pyrimidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

-

Addition of Oxidizing Agent: While maintaining the temperature at 0°C, slowly add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise to the stirred solution. The use of a slight excess of the oxidizing agent ensures complete conversion of the starting material.

-

Reaction Monitoring: After the addition of m-CPBA is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by saturated aqueous NaCl solution (brine).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Chemical Biology

The strategic placement of the methylsulfonyl group at the 2-position of the pyrimidine ring renders this compound a valuable electrophilic building block. The sulfonyl group acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles. This reactivity is the cornerstone of its utility in drug discovery.

Synthesis of Kinase Inhibitors and Other Biologically Active Molecules

The pyrimidine core is a common scaffold in a multitude of kinase inhibitors. The 2-position of the pyrimidine ring is often a key point of interaction within the ATP-binding pocket of kinases. This compound can be employed as a versatile intermediate to introduce various substituents at this position through SNAr reactions with amines, thiols, and alcohols, allowing for the rapid generation of libraries of potential kinase inhibitors for screening.

Development of Covalent Inhibitors

A particularly compelling application of this compound is in the design of targeted covalent inhibitors. The methylsulfonyl group can react with nucleophilic amino acid residues, such as cysteine, on a target protein.[5][6] This reaction forms a stable covalent bond, leading to irreversible inhibition of the protein's function. This approach has gained significant traction in drug development as it can offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. The reactivity of the sulfonylpyrimidine can be finely tuned by modifying substituents on the pyrimidine ring to achieve the desired level of reactivity and selectivity for the target protein.[6]

Caption: Logical relationship of this compound in covalent inhibition.

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and chemical biology. Its well-defined physicochemical properties and straightforward synthesis from a commercially available precursor make it an accessible and practical tool for the synthesis of complex molecular architectures. The enhanced reactivity of the 2-position, due to the methylsulfonyl leaving group, opens up a wide array of possibilities for the development of novel therapeutics, including kinase inhibitors and targeted covalent inhibitors. This guide provides a solid foundation for the understanding and application of this important chemical entity, and it is hoped that it will facilitate further innovation in the field.

References

-

Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Taylor & Francis Online. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

-

C6H8N2O2S. PubChem. [Link]

-

Electrochemical Oxidation of 2-pyrimidinethiols and Theoretical Study of Their Dimers, Disulfides, Sulfenyl Radicals, and Tautomers. PubMed. [Link]

-

Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. ResearchGate. [Link]

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

-

4,6-Dimethyl-2-methylsulfonylpyrimidine. PubChem. [Link]

-

Sulfanilamide. NIST WebBook. [Link]

-

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. PubChem. [Link]

-

Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-, sodium salt (1:1). US EPA. [Link]

-

Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-N-methyl-. PubChem. [Link]

-

Sulfaperin. PubChem. [Link]

-

4-Methylpyrimidine. PubChem. [Link]

Sources

- 1. This compound | 77166-01-9 [sigmaaldrich.com]

- 2. 4-甲基-2-甲硫基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic and Structural Elucidation of 4-Methyl-2-(methylsulfonyl)pyrimidine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Methyl-2-(methylsulfonyl)pyrimidine, a key heterocyclic intermediate in medicinal and agrochemical research. Due to the limited availability of direct experimental spectra for this specific molecule, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features that govern these spectroscopic signatures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of sulfonylpyrimidine derivatives.

Introduction and Molecular Structure

This compound belongs to the class of sulfonylpyrimidines, which are recognized for their diverse biological activities. The pyrimidine core, substituted with a methyl group at the 4-position and a methylsulfonyl group at the 2-position, creates a unique electronic and steric environment that is crucial for its reactivity and interaction with biological targets. The electron-withdrawing nature of the methylsulfonyl group significantly influences the electron density of the pyrimidine ring, a key factor in its chemical behavior.

To facilitate the discussion of its spectroscopic properties, the molecular structure and atom numbering of this compound are presented below.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of related structures, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, exhibiting three distinct signals corresponding to the pyrimidine ring protons and the two methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H5 | 7.4 - 7.6 | Doublet | ~5 Hz | The proton at C5 is coupled to the proton at C6. Its chemical shift is influenced by the adjacent nitrogen and the distant electron-withdrawing sulfonyl group. |

| H6 | 8.8 - 9.0 | Doublet | ~5 Hz | The proton at C6 is adjacent to a nitrogen atom, leading to a downfield shift. It is coupled to the proton at C5. |

| 4-CH₃ | 2.6 - 2.8 | Singlet | - | The methyl group protons at C4 are not coupled to other protons and will appear as a singlet. |

| 2-SO₂CH₃ | 3.3 - 3.5 | Singlet | - | The methyl group protons of the methylsulfonyl group are deshielded by the adjacent sulfonyl group, resulting in a downfield shift compared to the C4-methyl group. |

Note: Predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 165 - 168 | This carbon is attached to two nitrogen atoms and the electron-withdrawing sulfonyl group, causing a significant downfield shift. |

| C4 | 170 - 173 | The carbon at the 4-position is part of a C=N bond and is substituted with a methyl group, leading to a downfield chemical shift. |

| C5 | 120 - 123 | This carbon is expected to have a chemical shift typical for a pyrimidine ring carbon in this position. |

| C6 | 157 - 160 | The carbon at C6 is adjacent to a nitrogen atom, resulting in a downfield shift. |

| 4-CH₃ | 23 - 26 | A typical chemical shift for a methyl group attached to an sp² hybridized carbon of a heterocyclic ring. |

| 2-SO₂CH₃ | 40 - 43 | The carbon of the methylsulfonyl group is deshielded by the electronegative oxygen and sulfur atoms. |

Note: These are estimated chemical shifts and can be influenced by solvent effects.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire a spectrum using a standard pulse sequence (e.g., a 90° pulse). Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-200 ppm) is required.

-

Set the appropriate number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine proton-proton connectivities.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Corresponds to the stretching vibrations of the C-H bonds on the pyrimidine ring. |

| 2980 - 2850 | C-H stretch (aliphatic) | Medium-Weak | Arises from the C-H stretching vibrations of the methyl groups. |

| 1600 - 1550 | C=N stretch | Medium-Strong | Characteristic stretching vibrations of the carbon-nitrogen double bonds within the pyrimidine ring. |

| 1500 - 1400 | C=C stretch | Medium-Strong | Aromatic ring stretching vibrations. |

| 1350 - 1300 | SO₂ asymmetric stretch | Strong | A strong and characteristic absorption for the asymmetric stretching of the sulfonyl group. |

| 1180 - 1140 | SO₂ symmetric stretch | Strong | Another strong and characteristic absorption for the symmetric stretching of the sulfonyl group. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the molecular structure.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

| m/z Value | Proposed Fragment | Rationale |

| 172 | [M]⁺ | Molecular ion peak of this compound. |

| 157 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 93 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical, a common fragmentation pathway for sulfonyl compounds. |

| 79 | [SO₂CH₃]⁺ | The methylsulfonyl cation. |

Note: The relative intensities of the peaks will depend on the ionization method and energy.

Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways.

Figure 2. Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Ionization:

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often yields a prominent molecular ion peak.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Analysis:

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to elucidate the structure.

-

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive spectroscopic profile of this important molecule. The provided experimental protocols offer a standardized approach for researchers to obtain and interpret their own data. This guide serves as a foundational resource for the scientific community, facilitating the efficient and accurate characterization of this compound and its derivatives in various research and development endeavors.

References

Due to the predictive nature of this guide, direct citations for the spectroscopic data of this compound are not available. The following references provide context on the spectroscopy of related compounds and general spectroscopic principles.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Database; CID=2772382, (accessed Jan. 11, 2026). [Link]

Reactivity of 4-Methyl-2-(methylsulfonyl)pyrimidine with nucleophiles

An In-Depth Technical Guide to the Reactivity of 4-Methyl-2-(methylsulfonyl)pyrimidine with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of this compound, a pivotal heterocyclic intermediate in modern organic synthesis and drug discovery. We will dissect the core principles governing its reactions with a diverse range of nucleophiles, focusing on the Nucleophilic Aromatic Substitution (SNAr) mechanism. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust mechanistic framework to empower the strategic design and execution of synthetic routes involving this versatile building block.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its prevalence stems from its ability to engage in hydrogen bonding and other critical interactions within biological targets. The strategic functionalization of this ring system is therefore a paramount objective in the synthesis of novel molecular entities.

This compound has emerged as a superior electrophilic partner for constructing these complex molecules. Its reactivity is dominated by the Nucleophilic Aromatic Substitution (SNAr) pathway, a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[2] The utility of this specific reagent is rooted in two key structural features:

-

An Electron-Deficient Aromatic Core: The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-poor, making it susceptible to attack by nucleophiles. This is in contrast to electron-rich rings like benzene, which typically undergo electrophilic substitution.

-

A Highly Efficient Leaving Group: The methylsulfonyl group (-SO2Me) is an exceptional leaving group. Its strong electron-withdrawing nature further activates the C2 position for nucleophilic attack and its stability as the departing methylsulfinate anion drives the reaction to completion. Its reactivity significantly surpasses that of corresponding 2-chloro and 2-methylthio pyrimidines.[3][4]

This combination of an activated ring and a superb leaving group makes this compound a highly reliable and versatile tool for forging new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

The SNAr Mechanism: A Step-by-Step Analysis

The reaction of this compound with nucleophiles proceeds via a well-established two-step addition-elimination mechanism.[5] Understanding this pathway is critical for predicting reactivity and optimizing reaction conditions.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon of the pyrimidine ring. This step temporarily breaks the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the ring's nitrogen atoms and the potent electron-withdrawing sulfonyl group, which stabilizes this otherwise high-energy intermediate.[4][5]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity The aromaticity of the pyrimidine ring is restored in the second, typically rapid, step. The lone pair on the ring nitrogen pushes back into the ring, expelling the methylsulfinate anion (-SO2Me), a stable and excellent leaving group. This elimination step is generally irreversible and provides the thermodynamic driving force for the overall substitution.[4]

Caption: General mechanism for the SNAr addition-elimination reaction.

A Survey of Nucleophilic Partners

The true synthetic power of this compound is demonstrated by its effective coupling with a wide array of nucleophiles.

N-Nucleophiles: Amines and Anilines

The reaction with nitrogen nucleophiles is one of the most common and robust applications, providing straightforward access to 2-aminopyrimidine derivatives, a privileged scaffold in drug discovery.

-

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents such as Dioxane, N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are preferred. They effectively solvate the charged Meisenheimer intermediate, accelerating the rate-determining addition step.

-

Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) is often included. Its role is to neutralize the H-X acid formed if the nucleophile is neutral (e.g., R₂NH), preventing the protonation and deactivation of the amine nucleophile.

-

Temperature: Reactions with aliphatic amines are often rapid, even at room temperature. Less nucleophilic anilines may require heating (e.g., 80-120 °C) to achieve a reasonable reaction rate.

-

Experimental Protocol 1: Synthesis of N-Benzyl-4-methylpyrimidin-2-amine

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), dioxane (0.2 M), and Diisopropylethylamine (DIPEA) (1.5 eq).

-

Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the mixture at 80 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the desired 2-aminopyrimidine.

S-Nucleophiles: Thiols and Thiophenols

Thiolates are exceptionally potent nucleophiles, and their reaction with sulfonylpyrimidines is highly efficient and chemoselective.[3][4] This reactivity is harnessed in bioconjugation chemistry for the selective S-arylation of cysteine residues in proteins.[3][4]

-

Causality Behind Experimental Choices:

-

pH Control: The reaction rate is highly dependent on pH.[3][4] A higher pH increases the equilibrium concentration of the more nucleophilic thiolate anion (RS⁻) versus the neutral thiol (RSH), leading to a significant rate enhancement.[3][4]

-

Solvent: Buffered aqueous solutions or mixtures of organic solvents with water are commonly used, especially for biological applications.

-

Experimental Protocol 2: Synthesis of 2-(Benzylthio)-4-methylpyrimidine

-

Reaction Setup: Dissolve phenylmethanethiol (1.1 eq) in DMF (0.3 M) in a round-bottom flask.

-

Base Addition: Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution and stir for 15 minutes at room temperature to form the thiolate.

-

Electrophile Addition: Add a solution of this compound (1.0 eq) in a minimum amount of DMF.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-2 hours.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and purify by flash chromatography.

O-Nucleophiles: Alcohols and Phenols

Oxygen nucleophiles are generally less reactive than their nitrogen or sulfur counterparts. Consequently, their reactions require more forcing conditions to proceed efficiently.

-

Causality Behind Experimental Choices:

-

Strong Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is required to fully deprotonate the alcohol or phenol, generating the highly reactive alkoxide or phenoxide.

-

Anhydrous Conditions: NaH reacts violently with water. Therefore, anhydrous solvents (e.g., dry THF, DMF) and reagents are essential for safety and efficacy.

-

Temperature: Elevated temperatures are typically necessary to drive the reaction to completion.

-

Experimental Protocol 3: Synthesis of 2-Methoxy-4-methylpyrimidine

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M).

-

Nucleophile Preparation: Cool the suspension to 0 °C and slowly add methanol (1.1 eq). Stir for 20 minutes at 0 °C, allowing for the formation of sodium methoxide.

-

Electrophile Addition: Add a solution of this compound (1.0 eq) in anhydrous THF.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.

-

Purification: Dry the organic phase, concentrate, and purify by flash chromatography.

Modulating Reactivity: The Impact of Ring Substituents

The intrinsic reactivity of the 2-sulfonylpyrimidine core can be precisely tuned by introducing substituents at other positions on the ring, particularly at C5. This principle is a powerful tool for creating covalent warheads with tailored reactivity profiles for specific biological targets.

-

Electron-Withdrawing Groups (EWGs): Strong mesomeric (-M) or inductive (-I) EWGs at the C5 position (e.g., -NO₂, -COOMe, -CF₃) drastically stabilize the Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining step, leading to a dramatic increase in the reaction rate, sometimes by several orders of magnitude.[3][4]

-

Electron-Donating Groups (EDGs): Conversely, strong mesomeric (+M) EDGs (e.g., -NH₂, -OMe) destabilize the anionic intermediate by pushing electron density into the already electron-rich system. This effect can be so pronounced that it completely switches off the reactivity of the electrophile under standard conditions.[3][4]

Table 1: Influence of C5-Substituents on SNAr Reaction Rates with Thiolates

| C5-Substituent (R) | Electronic Effect | Relative Reactivity | Reference |

| -COOMe | Strong -M, -I (EWG) | ~800,000x | [3][4] |

| -NO₂ | Strong -M, -I (EWG) | High (Rate increased 3.5-6 orders of magnitude) | [3][4] |

| -H (Reference) | Neutral | 1x | [3][4] |

| -NH₂ | Strong +M (EDG) | Reactivity "switched off" | [3][4] |

| -OMe | Strong +M (EDG) | Reactivity "switched off" | [3][4] |

Synthetic Workflow and Troubleshooting

A typical workflow for utilizing this compound in a synthetic campaign is outlined below.

Caption: General experimental workflow for SNAr reactions.

Table 2: Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Insufficiently reactive nucleophile- Inactive starting material- Insufficient temperature- For O/S nucleophiles, incomplete deprotonation | - Increase reaction temperature and/or time- Use a stronger base (e.g., NaH for alcohols)- Verify purity of starting materials- For anilines, consider using NaH to form the more nucleophilic anilide |

| Multiple Products | - Reaction with solvent (e.g., hydrolysis)- Di-substitution or side reactions | - Ensure anhydrous conditions if using reactive bases- Carefully control stoichiometry (use ~1.0-1.2 eq of nucleophile)- Lower reaction temperature to improve selectivity |

| Difficult Purification | - Product and starting material have similar polarity- Contamination with base (e.g., DIPEA) | - Push reaction to full conversion to eliminate starting material- Include an acidic wash (e.g., dilute HCl) during work-up to remove amine bases- Explore alternative chromatography solvent systems |

Conclusion

This compound is a powerful and versatile electrophile for the synthesis of substituted pyrimidines. Its reactivity is governed by the SNAr mechanism, which is profoundly influenced by the nature of the nucleophile, the substituents on the pyrimidine ring, and the reaction conditions. By understanding the mechanistic underpinnings and the causal factors behind experimental choices, researchers can leverage this reagent to efficiently construct diverse molecular libraries for applications ranging from drug discovery to chemical biology. This guide provides the foundational knowledge and practical protocols to successfully employ this key synthetic building block.

References

- Vertex AI Search. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

-

García-Ramos, Y., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

- ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- National Institutes of Health (NIH). (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.

- MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- PubMed Central (PMC). (2015). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.

- BenchChem. (2025). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine.

- ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine.

- ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine synthesis.

- ResearchGate. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)

- Guidechem. (n.d.).

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. [Link]

- National Institutes of Health (NIH). (2018). Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)

- PubMed Central (PMC). (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

- University of Wisconsin-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2).

- Journal of the Chemical Society, Perkin Transactions 2. (1976). Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines.

- PubMed. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism.

Sources

4-Methyl-2-(methylsulfonyl)pyrimidine: A Covalent Modifier of Cysteine - An In-depth Technical Guide

Introduction: The Rise of Covalent Modifiers in Drug Discovery

In the landscape of modern drug discovery and chemical biology, the strategic targeting of specific amino acid residues within proteins has become a cornerstone of innovative therapeutic design. Among the proteinogenic amino acids, cysteine, with its uniquely nucleophilic thiol side chain, presents a prime target for covalent modification.[1][2] The ability to form a stable, covalent bond with a cysteine residue can lead to potent and durable pharmacological effects, offering advantages in terms of occupancy and duration of action over non-covalent inhibitors. This guide provides a comprehensive technical overview of 4-methyl-2-(methylsulfonyl)pyrimidine, a member of the heteroaryl sulfone class of reagents, which has emerged as a versatile and tunable electrophilic warhead for the selective modification of cysteine residues.[1][3] We will delve into the underlying chemical principles, provide field-proven experimental protocols, and explore the broader implications of this chemistry for researchers, scientists, and drug development professionals.

The Chemistry of Cysteine Reactivity

The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form.[2] This inherent reactivity makes it susceptible to covalent modification by a variety of electrophilic species. While classic cysteine-reactive warheads like maleimides and acrylamides have been widely used, they can suffer from limitations such as off-target reactivity and instability of the resulting adduct.[1] Heteroaryl sulfones, including 2-sulfonylpyrimidines, have gained prominence as a class of reagents that offer a desirable balance of reactivity, selectivity, and adduct stability.[1][3]

This compound: A Tunable Cysteine-Reactive electrophile

This compound belongs to a class of compounds that react with cysteine via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] The electron-withdrawing nature of the pyrimidine ring and the potent leaving group ability of the methylsulfinate moiety render the C2 position of the pyrimidine susceptible to attack by the cysteine thiolate.

Mechanism of Action: A Step-by-Step Look

The covalent modification of a cysteine residue by this compound proceeds through a well-defined SNAr pathway. The key steps are:

-

Deprotonation of Cysteine: The reaction is initiated by the deprotonation of the cysteine thiol group to form the more nucleophilic thiolate anion. The rate of this reaction is therefore pH-dependent, with higher pH values favoring the formation of the thiolate and leading to faster reaction rates.[1][3]

-

Nucleophilic Attack: The thiolate anion attacks the electrophilic C2 carbon of the pyrimidine ring.

-

Formation of a Meisenheimer Intermediate: This attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.

-

Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the methylsulfinate leaving group, resulting in the formation of a stable thioether bond between the cysteine residue and the pyrimidine ring.[1][3]

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Tunability of Reactivity

A key advantage of the 2-sulfonylpyrimidine scaffold is the ability to modulate its reactivity through synthetic modifications to the pyrimidine ring. The electronic properties of substituents on the ring can significantly influence the electrophilicity of the C2 carbon and thus the rate of the SNAr reaction. For instance, the presence of electron-withdrawing groups on the pyrimidine ring generally increases the reaction rate, while electron-donating groups tend to decrease it. This tunability allows for the fine-tuning of the reagent's reactivity to match the specific requirements of a biological system.[1][3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of its 2-(methylthio)pyrimidine precursor.[6] A general and environmentally friendly procedure is outlined below.

Materials:

-

4,6-dimethyl-2-mercaptopyrimidine

-

Dimethyl carbonate

-

Tetrabutylammonium bromide

-

Hydrogen peroxide (30%)

-

Sodium tungstate

-

Solvents (e.g., methanol, water)

Step-by-Step Protocol:

-

Methylation:

-

In a round-bottom flask, combine 4,6-dimethyl-2-mercaptopyrimidine, dimethyl carbonate, and a catalytic amount of tetrabutylammonium bromide.

-

Heat the mixture under reflux for several hours until the starting material is consumed (monitor by TLC).

-

After cooling, the reaction mixture can be worked up by extraction to yield 4,6-dimethyl-2-(methylthio)pyrimidine.[6]

-

-

Oxidation:

-

Dissolve the 4,6-dimethyl-2-(methylthio)pyrimidine in a suitable solvent such as methanol.

-

Add a catalytic amount of sodium tungstate.

-

Cool the mixture in an ice bath and slowly add hydrogen peroxide (30%).

-

Allow the reaction to stir at room temperature until the oxidation is complete (monitor by TLC or LC-MS).

-

The product, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, can be isolated by filtration or extraction and purified by recrystallization or column chromatography.[6]

-

Assessing Cysteine Reactivity: A Kinetic Analysis Workflow

Determining the rate of reaction between this compound and a model thiol such as N-acetylcysteine (NAC) or glutathione (GSH) is crucial for characterizing its reactivity profile. NMR spectroscopy and mass spectrometry are powerful techniques for this purpose.[1][3]

Materials:

-

This compound

-

N-acetylcysteine (NAC) or Glutathione (GSH)

-

Phosphate buffer (e.g., pH 7.4)

-

NMR tubes, NMR spectrometer

-

LC-MS system

Step-by-Step Protocol for NMR-based Kinetic Analysis:

-

Sample Preparation:

-

Prepare stock solutions of this compound and the model thiol (NAC or GSH) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

-

-

Reaction Initiation:

-

NMR Data Acquisition:

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the signals corresponding to the starting material and the product at each time point.

-

Plot the natural logarithm of the concentration of the starting material versus time. The slope of this plot will give the pseudo-first-order rate constant (kobs).

-

The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the thiol.[7]

-

Caption: Workflow for Kinetic Analysis of Cysteine Reactivity.

Data Presentation: Reactivity Comparison

The reactivity of this compound can be compared to other cysteine-reactive electrophiles. The following table summarizes representative second-order rate constants for the reaction with glutathione (GSH) at approximately neutral pH.

| Electrophilic Warhead | Second-Order Rate Constant (k₂) with GSH (M⁻¹s⁻¹) | Reference |

| 2-Methylsulfonylpyrimidine | ~1.6 x 10⁻² | [1][3] |

| 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | Lower reactivity than unsubstituted | [1][3] |

| N-ethylmaleimide | > 0.5 | [1] |

| Iodoacetamide | ~0.3 | [8] |

Note: The reactivity of substituted 2-sulfonylpyrimidines can vary significantly based on the nature and position of the substituents.[1][3]

Applications in Drug Discovery and Chemical Biology

The selective and robust covalent modification of cysteine residues by 2-sulfonylpyrimidines has significant implications for various research areas.

Targeted Covalent Inhibitors

The development of targeted covalent inhibitors (TCIs) is a major application. By incorporating a 2-sulfonylpyrimidine warhead into a ligand that binds non-covalently to a target protein, it is possible to achieve potent and irreversible inhibition. This strategy has been successfully employed to target kinases and other enzymes implicated in diseases such as cancer.[9][10]

Chemical Proteomics and Target Identification

2-Sulfonylpyrimidine-based probes can be used in chemical proteomics workflows to identify and quantify reactive cysteine residues across the proteome.[8] This information is invaluable for understanding the roles of cysteine modifications in cellular signaling and for identifying novel drug targets.

Conclusion and Future Perspectives

This compound and its derivatives represent a powerful and versatile class of reagents for the covalent modification of cysteine residues. Their tunable reactivity, high selectivity, and the stability of the resulting thioether linkage make them highly attractive tools for drug discovery and chemical biology. Future research in this area will likely focus on the development of new 2-sulfonylpyrimidine derivatives with even greater selectivity and tailored reactivity profiles, as well as their application to a wider range of biological targets. The continued exploration of this chemical space holds great promise for the development of novel therapeutics and a deeper understanding of the complex roles of cysteine modifications in health and disease.

References

-

Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society. Retrieved from [Link]

-

Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. Journal of Chemical Research. Retrieved from [Link]

-

Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. Retrieved from [Link]

-

Orjales, A., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Chen, Y., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity. Retrieved from [Link]

-

Gabizon, R., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. Retrieved from [Link]

-

Zhang, T., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate.... Journal of Medicinal Chemistry. Retrieved from [Link]

-

Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Retrieved from [Link]

-

Wang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Retrieved from [Link]

-

He, M., et al. (2020). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Nature Protocols. Retrieved from [Link]

-

Backus, K. M., et al. (2016). Profiling the proteome-wide selectivity of diverse electrophiles. Nature. Retrieved from [Link]

-